molecular formula C14H19BrN2O2 B173204 Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate CAS No. 179120-81-1

Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B173204
CAS No.: 179120-81-1
M. Wt: 327.22 g/mol
InChI Key: IWIPOXSHIIAUKI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C14H19BrN2O2 It is a derivative of pyrrolidine and pyridine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyridine and pyrrolidine.

    Formation of Intermediate: The pyrrolidine ring is introduced to the 5-bromopyridine through a nucleophilic substitution reaction.

    Esterification: The intermediate is then esterified with tert-butyl chloroformate to form the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the pyrrolidine ring or the pyridine moiety.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution Products: Various substituted pyrrolidine derivatives.

    Oxidation Products: Oxidized forms of the pyrrolidine or pyridine rings.

    Hydrolysis Products: The corresponding carboxylic acid derivative.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.

    Biological Probes: Used as a probe in biological studies to understand molecular interactions and pathways.

Industry:

    Material Science:

    Agriculture: Investigated for use in agrochemicals due to its potential biological activity.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyridine and pyrrolidine rings can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
  • Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
  • Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness: Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the combination of the pyrrolidine and pyridine rings with a tert-butyl ester group. This structure provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Biological Activity

Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate (CAS No. 179120-81-1) is a chemical compound that combines a pyrrolidine ring with a brominated pyridine moiety. This structure suggests potential biological activity, particularly in medicinal chemistry and drug development contexts. The compound's unique structural features may allow it to interact with various biological targets, making it a subject of interest in pharmacological research.

  • Molecular Formula : C14H19BrN2O2
  • Molecular Weight : 327.22 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets, including enzymes and receptors. The presence of the pyridine and pyrrolidine rings facilitates interactions such as hydrogen bonding and π-π stacking, which are crucial for binding to biological macromolecules.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For example, derivatives with similar functional groups have shown in vitro cytotoxicity against various cancer cell lines, including P388 murine leukemia cells and HCT116 human colon cancer cells .

Antiviral Activity

Compounds containing brominated pyridine derivatives have been noted for their antiviral properties, particularly against Herpes simplex virus type I and Poliovirus type I . This suggests that this compound may also possess similar antiviral activities, warranting further investigation.

Enzyme Inhibition

The compound's structural characteristics may enable it to act as an inhibitor for specific kinases involved in cell proliferation and survival pathways. For instance, related compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases, leading to induced apoptosis in cancer cells .

Study 1: Anticancer Potential

In a recent study, derivatives of pyrrolidine-based compounds were synthesized and evaluated for their anticancer activity. The most active compound demonstrated an IC50 value of 12 µM against the HCT116 cell line, indicating substantial potency . The study emphasized the role of the bromine substituent in enhancing biological activity.

Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of related compounds. It was found that certain brominated pyridine derivatives effectively inhibited viral replication in vitro, showcasing their potential as therapeutic agents against viral infections .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntitumor ActivityAntiviral ActivityEnzyme Inhibition
This compoundModeratePotentialPossible
Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamateHighModerateHigh
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylateHighLowModerate

Properties

IUPAC Name

tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-6-4-5-12(17)10-7-11(15)9-16-8-10/h7-9,12H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIPOXSHIIAUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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